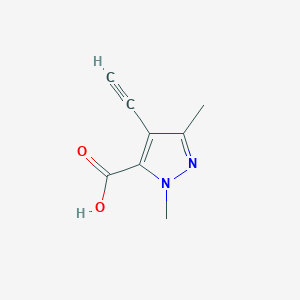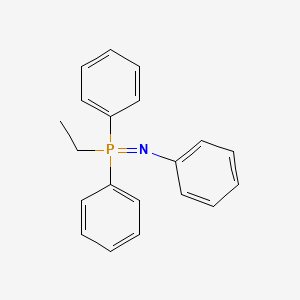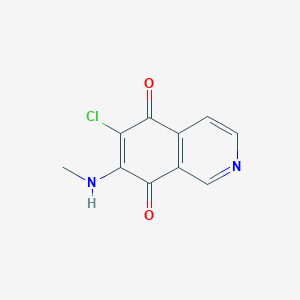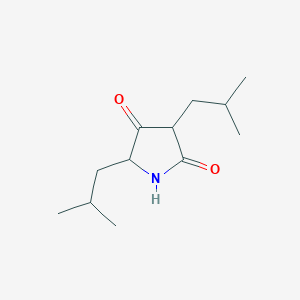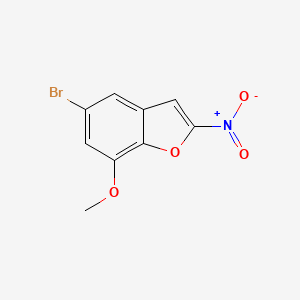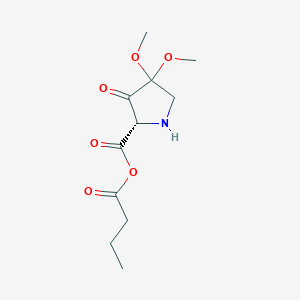
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of carboxylic anhydrides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, two methoxy groups, and a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride typically involves the condensation of butyric acid with a suitable reagent to form the anhydride. One common method is the reaction of butyric acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of butyric anhydride can be achieved using a single reactive distillation column with internal material circulation. This method involves the use of butyric acid and acetic anhydride in a reversible reaction, where the excess reactant is circulated internally to optimize the yield and reduce production costs .
化学反応の分析
Types of Reactions
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often with an acid or base catalyst.
Esterification: Alcohols, typically in the presence of an acid catalyst like sulfuric acid.
Aminolysis: Amines, often with a base catalyst like pyridine.
Major Products Formed
Hydrolysis: Butyric acid.
Esterification: Butyrate esters.
Aminolysis: Butyramides.
科学的研究の応用
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of perfumes, flavors, and other chemical intermediates.
作用機序
The mechanism of action of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. For example, it can inhibit histone deacetylases, leading to changes in gene expression and cellular function. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Butyric anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another carboxylic anhydride with different reactivity and applications.
Propionic anhydride: Similar structure but with a shorter carbon chain.
Uniqueness
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which includes a pyrrolidine ring and methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C11H17NO6 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
butanoyl (2S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO6/c1-4-5-7(13)18-10(15)8-9(14)11(16-2,17-3)6-12-8/h8,12H,4-6H2,1-3H3/t8-/m0/s1 |
InChIキー |
XJEODWYYNTXKCE-QMMMGPOBSA-N |
異性体SMILES |
CCCC(=O)OC(=O)[C@@H]1C(=O)C(CN1)(OC)OC |
正規SMILES |
CCCC(=O)OC(=O)C1C(=O)C(CN1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


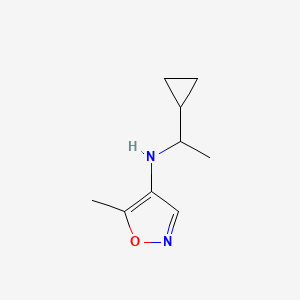
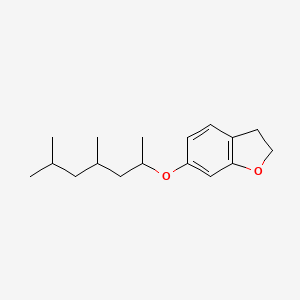
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
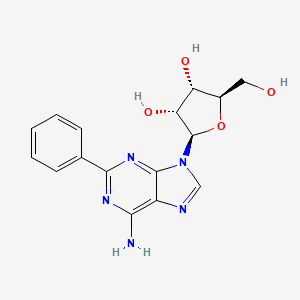
![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
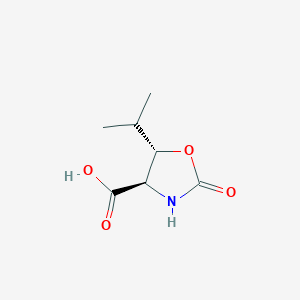

![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
